molecular formula C10H12FN5O4 B1594251 8-Fluoroadenosine CAS No. 23205-67-6

8-Fluoroadenosine

Cat. No. B1594251
CAS RN: 23205-67-6
M. Wt: 285.23 g/mol
InChI Key: MKDZZAHOSKFCEJ-UHFFFAOYSA-N
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Description

8-Fluoroadenosine (8-F-Ado) is a synthetic nucleoside analogue of adenosine, an endogenous purine nucleoside found in all living organisms. 8-F-Ado is a versatile compound with a wide range of applications in biochemical and physiological research, including its use as an imaging agent for positron emission tomography (PET) and as a therapeutic agent for the treatment of cancer. 8-F-Ado has also been used as a probe for studying the enzymatic activities of adenosine-metabolizing enzymes, as a tool for studying the role of adenosine in signal transduction pathways, and as an inhibitor of adenosine-metabolizing enzymes.

Scientific Research Applications

Application

8-Fluoroadenosine has been used in the synthesis of structural analogs of a natural RNA editing substrate .

Method of Application

3′,5′-O-Bis (tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine was synthesized from 3′,5′-O-bis (tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine by the treatment with N-fluorobenzenesulfonimide .

RNA-editing

Application

8-Fluoroadenosine has been used as a synthetic substrate analog for the RNA-editing adenosine deaminase .

Results

Biomedical Research

Application

Fluorinated purines, including 8-Fluoroadenosine, have been used in biomedical research due to their diverse range of biological activities .

Results

The presence of a single fluoro or trifluoromethyl group at the 2-, 6-, or 8-position of a purine or purine nucleoside, or combinations of multiple substitutions at these positions, can confer advantageous changes to physicochemical, metabolic and biological properties .

In Vivo Imaging

Application

The incorporation of an 18 F label into purine nucleosides, including 8-Fluoroadenosine, provides tools for in vivo imaging by positron emission tomography (PET) .

Results

Impurities Study

Application

8-Fluoroadenosine is used in the study of impurities in Adenosine .

Results

Counterselection in Biological Research

Application

8-Fluoroadenosine can be used in laboratory biological research for counterselection of wildtype bacterial or eukaryotic (i.e. animals, yeast, plants, diatoms, brown algae) APT (adenine phosphoribosyltransferase) genes .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDZZAHOSKFCEJ-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
M IKEHARA, S YAMADA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
… 8—bromoguanosine were adenosine and 8~Fluoroadenosine in the Syn conformation in … We therefore postulated that 8—fluoroadenosine may exist in the syn conformation as in the …
Number of citations: 34 www.jstage.jst.go.jp
G Butora, C Schmitt, DA Levorse, E Streckfuss… - Tetrahedron, 2007 - Elsevier
… The only successful synthesis of 8-fluoroadenosine reported … -enzymatic synthesis of 8-fluoroadenosine. According to this, … The chief obstacle in the synthesis of 8-fluoroadenosine, the …
Number of citations: 26 www.sciencedirect.com
JA Secrist III, LL Bennett Jr, PW Allan… - Journal of medicinal …, 1986 - ACS Publications
… That 3b was the product of the nitrosation step rather than 2,,3,,5,-tri-0-acetyl-8-fluoroadenosine is rather surprising in view of the literature precedents. Treatment of 8-aminoadenine …
Number of citations: 16 pubs.acs.org
AK Ghosh, P Lagisetty, B Zajc - The Journal of Organic Chemistry, 2007 - ACS Publications
… has been suggested for unprotected 8-fluoroadenosine, as compared to adenosine. 2c … An upfield shift of 1.50 was reported for C1‘ of 8-fluoroadenosine, as compared to adenosine…
Number of citations: 28 pubs.acs.org
Y Kobayashi, I Kumadaki, A Ohsawa… - Journal of the Chemical …, 1976 - pubs.rsc.org
… Previous attempts to synthesize 8-fluoroadenosine from 8-halogenoadenosines using metal fluorides were unsuccessfuLa Application of crown ethers in the synthesis of aryl …
Number of citations: 18 pubs.rsc.org
PC Ratsep, RK Robins, MM Vaghefi - Nucleosides & nucleotides, 1990 - Taylor & Francis
We have synthesized 2-amino-6,8-difluoro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (3) from 2-amino-6,8-dichloro-9-(2,3,5-tri-O-acetyl-ß-D-ribofuranosyl)purine (1) in a two-step …
Number of citations: 17 www.tandfonline.com
JR Barrio, M Namavari, RE Keen, N Satyamurthy - Tetrahedron letters, 1998 - Elsevier
… Abstract: The synthesis of 8-fluoroadenosine has been accomplished for the first time. The kinetics of deamination of 8-fluoroadenosine with the enzyme adenosine deaminase …
Number of citations: 10 www.sciencedirect.com
J Liu, JR Barrio, N Satyamurthy - Journal of fluorine chemistry, 2006 - Elsevier
… -8-fluoroadenosine suffered a complete defluorination [7], [8]. Further, this 8-fluoroadenosine … In fact, deprotection of tri-O-acetyl-8-fluoroadenosine without concomitant defluorination …
Number of citations: 11 www.sciencedirect.com
M Ikehara, S Yamada - Chemical Communications (London), 1968 - pubs.rsc.org
… systems,6 we attempted to synthesize 8-fluoroadenosine. … to 8-aminoadenosine2 to obtain 8-fluoroadenosine, but the only … data, we concluded that the product was 8-fluoroadenosine. …
Number of citations: 3 pubs.rsc.org
M Ikehara, T Fukui - Biochimica et Biophysica Acta (BBA)-General Subjects, 1974 - Elsevier
… As judged from these absorption differences, none of these substrates were deaminated in this condition except for 8-fluoroadenosine. As Simon et al. [3] reported, nucleosides bearing …
Number of citations: 105 www.sciencedirect.com

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